molecular formula C20H17F2N5O2S B2596101 N-(2,4-difluorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide CAS No. 876867-08-2

N-(2,4-difluorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide

Número de catálogo: B2596101
Número CAS: 876867-08-2
Peso molecular: 429.45
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,4-difluorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H17F2N5O2S and its molecular weight is 429.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2,4-difluorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article reviews the current understanding of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C18H15F2N5O2S\text{C}_{18}\text{H}_{15}\text{F}_2\text{N}_5\text{O}_2\text{S}

This molecular formula indicates the presence of a triazole and quinazoline moiety, which are known for their diverse pharmacological activities.

Antibacterial Activity

Research suggests that derivatives of triazoles exhibit significant antibacterial properties. For instance, compounds with the triazole core have been shown to inhibit bacterial growth against various strains such as E. coli, B. subtilis, and P. aeruginosa .

Key Findings:

  • In vitro studies demonstrated that certain triazoloquinazoline derivatives displayed moderate to high antibacterial activity.
  • The introduction of specific substituents on the phenyl ring enhanced the antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines.

Case Studies:

  • Cytotoxicity Evaluation:
    • Compounds were tested against human cancer cell lines including Hepatocellular carcinoma (HePG-2), Mammary gland breast cancer (MCF-7), Human prostate cancer (PC3), and Colorectal carcinoma (HCT-116).
    • Results indicated that certain derivatives exhibited IC50 values ranging from 17.35 µM to 39.41 µM against these cell lines .
Cell LineIC50 Value (µM)Activity Level
HePG-229.47Moderate
MCF-727.05Moderate
PC3Not specifiedNot assessed
HCT-11617.35High
  • Mechanism of Action:
    • The mechanism behind the anticancer activity involves the inhibition of key enzymes such as EGFR-TK and topoisomerase II .
    • Cell cycle analysis revealed that certain compounds could induce apoptosis in cancer cells by arresting them in the G2/M phase .

Pharmacological Significance

The biological activity of this compound is largely attributed to its structural components:

  • Triazole Moiety: Known for its role in various drug categories including antimicrobial and anticancer agents .
  • Quinazoline Derivatives: Display a wide range of biological activities due to their ability to interact with multiple biological targets .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Specifically, derivatives of 1,2,4-triazole containing the 2,4-difluorophenyl moiety have demonstrated strong antibacterial properties against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related study indicated that triazole hybrids exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against various pathogens, suggesting that modifications to the phenyl ring can enhance antimicrobial efficacy .

Anticancer Potential

Research indicates that quinazoline derivatives, including those related to N-(2,4-difluorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide, have significant anticancer activity. These compounds have been identified as inhibitors of key signaling pathways involved in cancer progression. For example, certain derivatives have been reported to inhibit vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), which are critical in tumor growth and metastasis .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. Quinazoline derivatives have been associated with the inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in inflammatory processes. This suggests that this compound may possess similar properties that could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that modifications at specific positions on the phenyl and triazole rings can significantly alter biological activity. For instance:

ModificationEffect on Activity
2,4-Difluoro substitutionEnhanced antibacterial potency
Propyl group on triazoleIncreased anticancer activity
Variations in alkyl chain lengthAltered anti-inflammatory effects

Case Studies and Research Findings

Several studies have highlighted the applications of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that triazole derivatives with electron-withdrawing groups exhibited superior antibacterial activity compared to standard antibiotics .
  • Cancer Treatment : Research on quinazoline derivatives indicated their potential as effective agents against various cancer cell lines by inhibiting critical growth factors .
  • Inflammation Models : In vivo studies showed promising results for quinazoline derivatives in reducing inflammation markers in animal models .

Propiedades

IUPAC Name

N-(2,4-difluorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5O2S/c1-2-9-26-18(29)13-5-3-4-6-16(13)27-19(26)24-25-20(27)30-11-17(28)23-15-8-7-12(21)10-14(15)22/h3-8,10H,2,9,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSXLWUVLOOVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.